molecular formula C16H20N2O3S2 B6542849 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070964-47-4

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No. B6542849
CAS RN: 1070964-47-4
M. Wt: 352.5 g/mol
InChI Key: FCTVRISBAYPHHD-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide” is a sulfonamide derivative. Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group . They are used in a variety of applications, including as antibacterials, diuretics, and antithyroid agents .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . It would also include a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic displacement reactions .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, sulfonamides generally are solid at room temperature and have varying degrees of solubility in water .

Safety and Hazards

Sulfonamides are generally considered safe for use, but they can cause allergic reactions in some individuals . They may also have other side effects depending on the specific compound and its intended use .

properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-13-7-5-12(6-8-13)11-15(19)18(2)3/h5-10,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTVRISBAYPHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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